

discovery and development of Baricitinib Incyte Eli Lilly

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Compound Focus: Baricitinib

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Scientific and Development Overview of Baricitinib

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2. [1] [2] It was discovered by **Incyte Corporation** and subsequently licensed to **Eli Lilly and Company** in December 2009 through an exclusive worldwide agreement for development and commercialization in inflammatory and autoimmune diseases. [1] [3]

Key Development Milestones

The following table summarizes the major milestones in the drug's development pathway:

Year	Milestone	Details
2009	Lilly and Incyte Collaboration	Exclusive worldwide license and collaboration agreement signed. [3]
Q1 2016	First Regulatory Submissions	Applications submitted to the US FDA, European Union, and Japan for rheumatoid arthritis (RA). [3]

Year	Milestone	Details
Dec 2016	Positive CHMP Opinion	European Medicines Agency's committee recommended approval for RA. [3]
Feb 2017	First Approval	Approved in the European Union for moderate-to-severe active RA. [1]
May 2018	US FDA Approval for RA	Approved for adults with moderately-to-severely active RA who had an inadequate response to TNF antagonists. [1]
Mar 2020	Breakthrough Therapy Designation	US FDA granted designation for alopecia areata (AA). [4]
Nov 2020	COVID-19 Emergency Use Authorization (EUA)	EUA for use in combination with remdesivir for hospitalized COVID-19 patients. [1]
May 2022	US FDA Approval for COVID-19	Full approval for hospitalized adults requiring supplemental oxygen. [1]
Jun 2022	US FDA Approval for Alopecia Areata	Approved for severe alopecia areata, becoming the first systemic treatment for this condition. [1]
2023-2025	Expansion into New Indications	Phase 3 trials initiated or ongoing for adolescent alopecia areata (BRAVE-AA-PEDS) and type 1 diabetes (BARICADE programs). [5] [6]

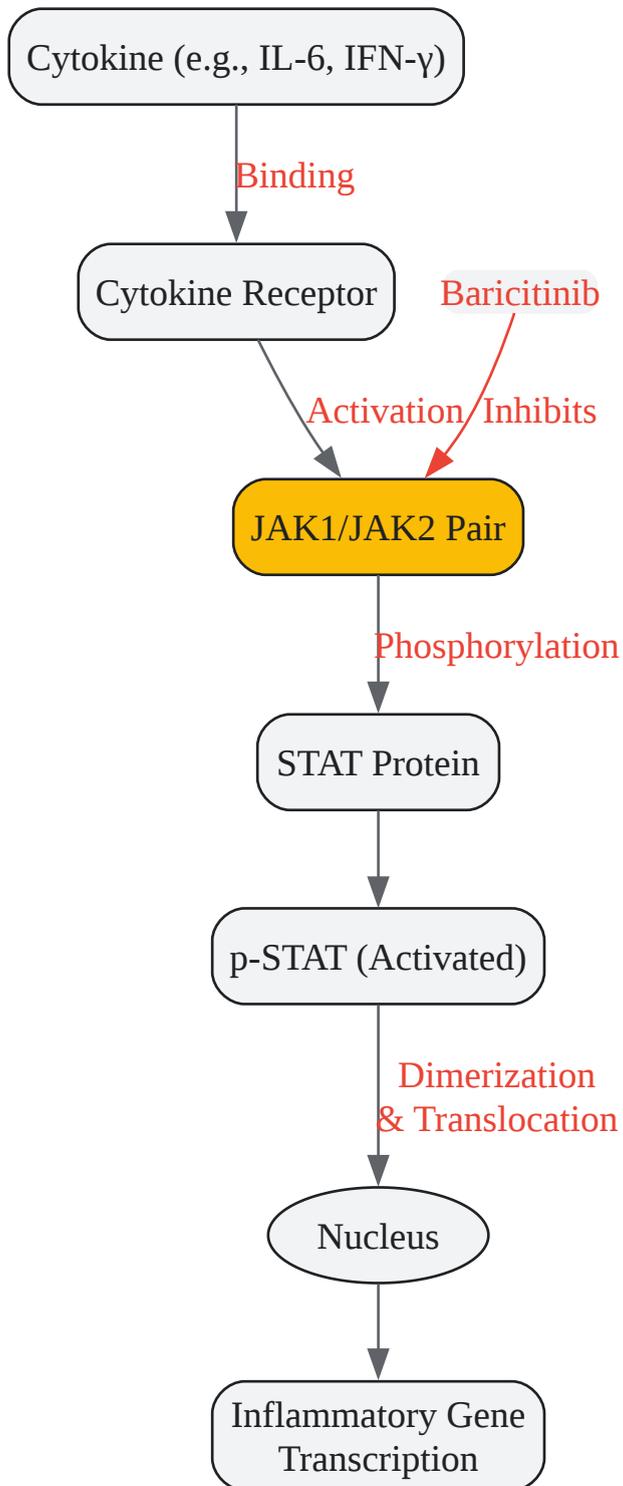
Mechanism of Action and Signaling Pathways

Baricitinib's therapeutic effects stem from its dual mechanism: **immunomodulation via JAK-STAT inhibition** and, relevant to COVID-19, **potential antiviral activity via Numb-Associated Kinase (NAK) inhibition**. [7]

JAK-STAT Immunomodulation

The JAK-STAT pathway is a central hub for signaling of over 50 cytokines. [8] **Baricitinib** exhibits higher affinity for JAK1 ($IC_{50} = 5.9$ nM) and JAK2 ($IC_{50} = 5.7$ nM) compared to TYK2 ($IC_{50} = 53$ nM) and JAK3 ($IC_{50} > 400$ nM). [1] By reversibly inhibiting JAK1 and JAK2, it modulates the signaling of multiple cytokines implicated in inflammatory diseases, including IL-6, IL-2, IL-10, IFN- γ , and G-CSF. [1] [7] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of inflammatory genes in the nucleus. [2] [9]

The DOT script below generates a diagram of this core signaling pathway and the site of **baricitinib's** inhibition.



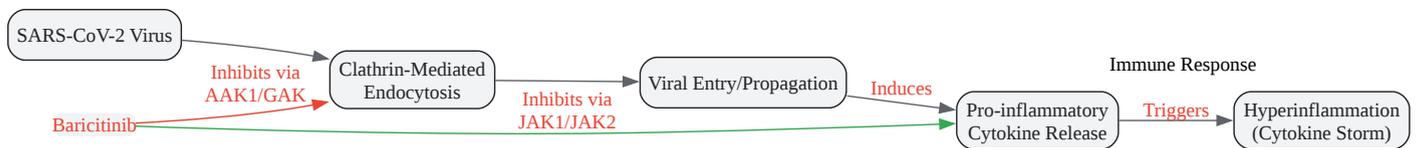
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Diagram 1: **Baricitinib** inhibits JAK-STAT signaling, preventing inflammatory gene transcription.

Anti-Viral Mechanism (NAK Inhibition for COVID-19)

An AI-driven approach identified **baricitinib**'s potential to inhibit the NAK family members **AAK1** and **GAK**. [7] These kinases are involved in clathrin-mediated endocytosis, a process used by SARS-CoV-2 to enter cells. Inhibition of AAK1 and GAK is hypothesized to reduce viral propagation. [7] **Baricitinib** showed high affinity for AAK1 (8.2 nM), BIKE (20 nM), and GAK (120 nM), within the exposure range of its clinical doses. [7]

The DOT script below illustrates this proposed anti-viral mechanism and its relationship to the anti-cytokine effect.



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Diagram 2: **Baricitinib**'s dual anti-viral and anti-cytokine mechanism of action in COVID-19.

Key Clinical Trial Data and Efficacy

The development of **baricitinib** was supported by a robust clinical trial program. The table below summarizes efficacy data from pivotal trials across its three main indications.

Indication	Trial Name / Type	Key Efficacy Endpoint(s)	Results
Rheumatoid Arthritis	RA-BEACON (Phase 3) [1]	ACR20 response at 12 weeks	Significant improvement vs placebo in patients with inadequate response to TNF antagonists.

| **Alopecia Areata (Adults)** | BRAVE-AA1 & AA2 (Phase 3) [1] [5] | Proportion achieving SALT ≤ 20 ($\geq 80\%$ scalp hair coverage) at 36 weeks | **4 mg:** $\sim 35\%$ **2 mg:** $\sim 22\%$ **Placebo:** $\sim 5\%$ | | **Alopecia Areata (Adolescents)** | BRAVE-AA-PEDS (Phase 3) [5] | SALT ≤ 20 at 52 weeks | **4 mg:** 54.1% **2 mg:** 31.0% | | **COVID-19** | ACTT-2 (Phase 3) [1] | Median time to recovery (**Baricitinib** + Remdesivir vs Placebo + Remdesivir) | **7 days vs 8 days** (Hazard Ratio: 1.16) | | **Type 1 Diabetes** | BANDIT (Phase 2) [6] | C-peptide preservation (beta cell function) at 48 weeks | **Baricitinib** group showed increased insulin production and decreased insulin requirements vs placebo. |

Detailed Experimental Protocols

To support your research, here are detailed methodologies from key pre-clinical and clinical studies.

In Vitro Pharmacology & Anti-Viral Assay [7]

This protocol confirmed **baricitinib**'s anti-cytokine and anti-viral activity.

- **Objective:** To evaluate the inhibitory effect of **baricitinib** on cytokine signaling and SARS-CoV-2 infectivity.
- **Cell Models:**
 - Primary human leukocyte subpopulations for cytokine signaling.
 - 3D primary human liver spheroids for viral infectivity.
- **Methods:**
 - **Cytokine Signaling:** Cells were stimulated with specific cytokines (IL-2, IL-6, IL-10, IFN- γ , G-CSF). Concentration-response curves for **baricitinib** were generated by measuring the inhibition of phosphorylated STAT (pSTAT) via flow cytometry. IC₅₀ values were calculated.
 - **Kinase Binding Affinity:** Biochemical inhibitory effects on JAK and NAK (AAK1, BIKE, GAK) members were measured using competitive binding assays.
 - **Viral Infectivity:** Human liver spheroids were infected with purified SARS-CoV-2 and treated with **baricitinib**. Viral RNA levels were quantified using RT-PCR over several days post-infection to assess the drug's effect on viral replication.
- **Key Findings:** **Baricitinib** inhibited signaling of COVID-19-relevant cytokines and demonstrated nanomolar affinities for AAK1 and GAK. Treatment reduced viral infectivity in liver spheroids at clinically relevant exposure levels.

Experimental Autoimmune Encephalomyelitis (EAE) Model [9]

This study investigated the efficacy of **baricitinib** in a multiple sclerosis model.

- **Objective:** To investigate the therapeutic efficacy of **baricitinib** in EAE mice.
- **Animal Model:** Female C57BL/6J mice induced with EAE by subcutaneous injection of MOG₃₅₋₅₅ peptide.
- **Drug Administration:**
 - **Groups:** Vehicle control, **baricitinib-1** (3 mg/kg), **baricitinib-2** (10 mg/kg).
 - **Formulation:** **Baricitinib** suspended in 0.5% methylcellulose.
 - **Route & Duration:** Administered by oral gavage once daily from day 0 to day 14 post-induction.
- **Outcome Measures:**
 - **Clinical:** Daily neurological symptom scoring.
 - **Histological:** Demyelination and immune cell infiltration in spinal cord tissue (LFB staining).
 - **Immunological:** Flow cytometry for Th1/Th17 cells in spleen, qPCR for transcription factors (Tbet, RORyt), and analysis of STAT phosphorylation (STAT1, STAT3, STAT4) in splenic cells.
- **Key Findings:** **Baricitinib** significantly delayed disease onset, reduced clinical severity, alleviated demyelination, downregulated Th1/Th17 responses, and suppressed phosphorylation of STAT1, STAT3, and STAT4.

Pharmacokinetics and Dosing

The favorable pharmacokinetic profile of **baricitinib** supported its once-daily oral dosing. [1] [2]

Parameter	Value
Bioavailability	~79% [1]
Tmax (Time to Cmax)	1 hour (range 0.5-3h) [1] [2]
Protein Binding	50% [1]
Metabolism	Minimal (<10% via CYP3A4) [1]
Elimination Half-life	~12.5 hours [1]
Excretion	Urine (75%), Faeces (20%) [1]

| **Recommended Dosage (Adult)** | **RA**: 2 mg once daily. **Alopecia Areata**: 2 mg once daily, may increase to 4 mg. **COVID-19**: 4 mg once daily for 14 days or until discharge. [2] |

Future Directions and Ongoing Research

The development of **baricitinib** continues to expand into new autoimmune areas.

- **Type 1 Diabetes (T1D)**: Two global Phase 3 trials, **BARICADE-DELAY** (to delay onset in stage 2 T1D) and **BARICADE-PRESERVE** (to preserve beta cell function in new-onset stage 3 T1D), are launching based on positive Phase 2 BANDIT study results. [6] The BANDIT trial showed **baricitinib** preserved C-peptide, improved time-in-range, and reduced insulin needs. [10] [6]
- **Pediatric Alopecia Areata**: The ongoing BRAVE-AA-PEDS trial is evaluating **baricitinib** in children aged 6 to under 12 years, with enrollment in the U.S. expected to start soon. [5]

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References

1. - Wikipedia Baricitinib [en.wikipedia.org]
2. Baricitinib - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. CHMP Recommends Approval of Lilly's Baricitinib for the ... [investor.incyte.com]
4. Lilly Receives FDA Breakthrough Therapy Designation for ... [investor.incyte.com]
5. Lilly's baricitinib delivered near-complete scalp hair ... [prnewswire.com]
6. Two new trials investigating baricitinib to delay T1D [breakthrough1d.org]
7. Mechanism of baricitinib supports artificial intelligence ... [pmc.ncbi.nlm.nih.gov]
8. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]
9. Baricitinib Ameliorates Experimental Autoimmune ... [frontiersin.org]

10. New type 1 and type 2 diabetes medications in - Diabetes Qualified [diabetesqualified.com.au]

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